molecular formula C9H8F2N4 B6264937 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine CAS No. 1504808-16-5

5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine

Cat. No. B6264937
CAS RN: 1504808-16-5
M. Wt: 210.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine (DFMPA) is a heterocyclic compound that belongs to the pyrazolamine class of compounds. It is a versatile compound that has been widely studied for its numerous applications in scientific research. The synthesis of DFMPA is relatively simple and can be achieved using a variety of methods. The compound has been studied for its potential applications in biochemistry, physiology, and drug development.

Scientific Research Applications

5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine has been studied for its potential applications in scientific research. One of its major applications is in drug development, where it is used as a starting material for the synthesis of various drugs. It has also been studied for its potential applications in biochemistry and physiology. In biochemistry, it has been used as a reagent for the synthesis of various biomolecules, such as nucleotides and amino acids. In physiology, it has been studied for its potential to modulate the activity of various enzymes and receptors.

Mechanism of Action

The exact mechanism of action of 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine is not yet fully understood. However, it is believed to act as a modulator of various enzymes and receptors. It has been shown to interact with the cytochrome P450 enzyme family and various G-protein coupled receptors. It is also believed to interact with various ion channels, such as the voltage-gated potassium channels, which may lead to changes in cellular membrane potentials.
Biochemical and Physiological Effects
5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine has been studied for its potential effects on biochemical and physiological processes. It has been shown to have an inhibitory effect on the activity of the cytochrome P450 enzyme family, which is involved in the metabolism of drugs and other compounds. It has also been shown to modulate the activity of various G-protein coupled receptors, which are involved in various cellular processes, such as cell signaling, cellular homeostasis, and cell growth. In addition, it has been shown to modulate the activity of various ion channels, which can lead to changes in cellular membrane potentials.

Advantages and Limitations for Lab Experiments

5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it is available from various chemical suppliers. It is also relatively stable, and can be stored at room temperature for extended periods of time. Additionally, it has been shown to be non-toxic in certain concentrations, making it suitable for use in laboratory experiments.
Despite its advantages, there are also some limitations to its use in laboratory experiments. It is a relatively expensive compound, and it is not as widely available as some other compounds. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to predict its effects in certain experiments.

Future Directions

Despite its potential applications in scientific research, there is still much to be learned about 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine. Future research should focus on further elucidating its mechanism of action and exploring its potential applications in drug development and biochemistry. Additionally, further research should be done into its potential effects on physiological processes and its potential as a therapeutic agent. Finally, further research should be done into its potential toxicity and its interactions with other compounds.

Synthesis Methods

5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine can be synthesized using several different methods. The most common method involves the reaction of 4-pyridinamine with 2,4-difluorobenzoyl chloride in the presence of a base such as sodium carbonate or potassium carbonate. This reaction yields the desired product, 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine, in high yields. Other methods of synthesis include the reaction of 2,4-difluorobenzoyl chloride with 4-pyridylacetic acid or the reaction of 2,4-difluorobenzoyl chloride with 4-aminopyridine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine involves the reaction of difluoromethylpyridine with hydrazine hydrate followed by cyclization with 1,3-dicarbonyl compound.", "Starting Materials": [ "Difluoromethylpyridine", "Hydrazine hydrate", "1,3-dicarbonyl compound" ], "Reaction": [ "Step 1: Difluoromethylpyridine is reacted with hydrazine hydrate in the presence of a catalyst to form the corresponding hydrazine derivative.", "Step 2: The hydrazine derivative is then cyclized with 1,3-dicarbonyl compound to form the desired product, 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine.", "Step 3: The product is purified by recrystallization or column chromatography." ] }

CAS RN

1504808-16-5

Product Name

5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine

Molecular Formula

C9H8F2N4

Molecular Weight

210.2

Purity

85

Origin of Product

United States

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